molecular formula C12H16N2O4S B2526349 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide CAS No. 941932-71-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide

Cat. No.: B2526349
CAS No.: 941932-71-4
M. Wt: 284.33
InChI Key: AURXCUAYVYSULJ-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenyl core substituted at the 5-position with a 1,1-dioxidoisothiazolidin-2-yl moiety. This compound’s unique sulfone-containing isothiazolidine ring and methoxy group confer distinct electronic and steric properties, which influence its pharmacological behavior.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-9(15)13-11-8-10(4-5-12(11)18-2)14-6-3-7-19(14,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURXCUAYVYSULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Isothiazolidin-2-yl Moiety: This step involves the cyclization of a suitable precursor to form the isothiazolidin-2-yl ring. Common reagents include sulfur and nitrogen sources under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted benzene derivative.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Modifications Biological Activity / Key Findings References
Target Compound : N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide 2-Methoxyphenyl + 1,1-dioxidoisothiazolidin-2-yl Limited direct data; inferred anti-proliferative potential
BAI : 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide Indazole + biphenyl + 1,1-dioxidoisothiazolidin-2-yl Inhibits uterine myoma cell proliferation; induces PARP fragmentation without cardiovascular toxicity
Compound 5l () Benzo[d]oxazole + 4-(trifluoromethyl)phenyl-thiadiazole Neuroprotective activity (in vitro)
Compounds 38–40 () Quinazoline-sulfonyl + methoxyphenyl Potent anti-cancer activity (HCT-1, MCF-7 cell lines)
Compounds 3d–3i () Thiazolidinedione + substituted phenoxy Hypoglycemic effects in mice; PPAR-γ agonism
Compounds 2a–2b () Benzofuran-oxadiazole + chlorophenyl/methoxyphenyl Antimicrobial activity via laccase catalysis
Key Observations:
  • In contrast, thiadiazole () and oxadiazole () derivatives rely on sulfur or nitrogen-rich rings for electron withdrawal, affecting receptor interactions.
  • Substituent Effects: The 2-methoxy group in the target compound likely improves solubility and membrane permeability compared to non-methoxy analogues (e.g., ’s thiadiazole derivatives). Ortho-substituted methoxy groups (e.g., in ’s hypoglycemic agents) show enhanced metabolic stability .
Mechanistic Insights:
  • The target compound’s isothiazolidin dioxide group may mimic endogenous sulfone-containing metabolites, enabling interactions with redox-sensitive targets (e.g., PARP in BAI) .
  • Anti-cancer analogues () leverage quinazoline-sulfonyl groups to inhibit tyrosine kinases, a mechanism distinct from the target compound’s inferred PARP modulation .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is classified as an organoheterocyclic compound and features a unique isothiazolidine ring structure. Its molecular formula is C18H19N2O4SC_{18}H_{19}N_{2}O_{4}S with a molecular weight of 378.42 g/mol. The structural formula can be represented as follows:

IUPAC Name N[5(1,1dioxo1,2thiazolidin2yl)2methoxyphenyl]acetamide\text{IUPAC Name }N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as myeloperoxidase (MPO), which is implicated in inflammatory responses and autoimmune disorders .
  • Anticancer Potential : There are indications that the compound may influence cancer cell proliferation through mechanisms involving heat shock protein 90 (HSP90) inhibition. HSP90 is crucial for the stability of many oncogenic proteins .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes like MPO, the compound can reduce oxidative stress and inflammation.
  • Disruption of Protein Folding : As an HSP90 inhibitor, it may destabilize client proteins involved in tumor growth and survival .

Case Studies

  • Myeloperoxidase Inhibition :
    • A study demonstrated that derivatives similar to this compound were effective in inhibiting MPO activity in vitro and in vivo. This inhibition was shown to correlate with reduced inflammatory markers in animal models .
  • Anticancer Activity :
    • Research involving HSP90 inhibitors has shown that compounds structurally related to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through the degradation of oncogenic proteins .

Data Tables

PropertyValue
Molecular FormulaC18H19N2O4SC_{18}H_{19}N_{2}O_{4}S
Molecular Weight378.42 g/mol
CAS Number946261-42-3
Biological ActivitiesAntimicrobial, Enzyme Inhibition, Anticancer

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